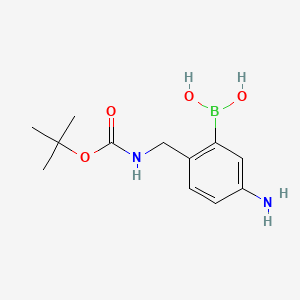

5-amino-2-(boc-amino)methyl)phenylboronic acid

Vue d'ensemble

Description

5-amino-2-(boc-amino)methyl)phenylboronic acid: is a boronic acid derivative that has garnered attention in the field of organic chemistry due to its unique structure and reactivity. This compound is characterized by the presence of an amino group, a tert-butoxycarbonyl (BOC) protected amino group, and a boronic acid functional group attached to a phenyl ring. The BOC group is commonly used as a protecting group for amines in organic synthesis .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: One common method involves the reaction of 5-amino-2-bromomethylphenylboronic acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile .

Industrial Production Methods: Industrial production methods for this compound are not widely documented, but they likely follow similar synthetic routes as those used in laboratory settings, with optimizations for scale-up and efficiency.

Analyse Des Réactions Chimiques

Types of Reactions: 5-amino-2-(boc-amino)methyl)phenylboronic acid can undergo various chemical reactions, including:

Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid group with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds.

Deprotection Reactions: The BOC group can be removed under acidic conditions, such as treatment with trifluoroacetic acid in dichloromethane or hydrochloric acid in methanol.

Common Reagents and Conditions:

Suzuki-Miyaura Coupling: Palladium catalysts, bases like potassium carbonate, and solvents such as toluene or ethanol are commonly used.

Deprotection: Trifluoroacetic acid, hydrochloric acid, and solvents like dichloromethane or methanol are used.

Major Products:

Suzuki-Miyaura Coupling: The major products are biaryl compounds.

Deprotection: The major product is the free amine after removal of the BOC group.

Applications De Recherche Scientifique

Chemistry: 5-amino-2-(boc-amino)methyl)phenylboronic acid is used in the synthesis of complex organic molecules through reactions like Suzuki-Miyaura coupling .

Biology and Medicine: Boronic acids, in general, have been explored for their potential in medicinal chemistry, particularly as enzyme inhibitors. This compound could be investigated for similar applications, although specific studies on this compound are limited.

Industry: In the chemical industry, boronic acids are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and advanced materials .

Mécanisme D'action

The mechanism of action of 5-amino-2-(boc-amino)methyl)phenylboronic acid in chemical reactions involves the formation of boronate esters with diols or other nucleophiles. In Suzuki-Miyaura coupling, the boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond .

Comparaison Avec Des Composés Similaires

Phenylboronic Acid: Lacks the amino and BOC-protected amino groups, making it less versatile in certain synthetic applications.

4-Aminophenylboronic Acid: Contains an amino group but lacks the BOC protection and the specific substitution pattern of 5-amino-2-(boc-amino)methyl)phenylboronic acid.

Uniqueness: The presence of both an amino group and a BOC-protected amino group, along with the boronic acid functionality, makes this compound a unique and versatile compound for various synthetic applications.

Activité Biologique

5-amino-2-(boc-amino)methyl)phenylboronic acid is a boronic acid derivative that has garnered interest in medicinal chemistry due to its potential biological activities. Boronic acids are known for their ability to interact with diols, making them valuable in various therapeutic applications, including cancer treatment, antibacterial activity, and enzyme inhibition. This article reviews the biological activity of this specific compound, highlighting its mechanisms of action, applications in research, and relevant case studies.

Chemical Structure and Properties

The compound this compound features a boronic acid functional group attached to a phenyl ring, which is further substituted with an amino group and a tert-butyloxycarbonyl (Boc) protective group. This structure is essential for its reactivity and interaction with biological targets.

The biological activity of boronic acids often involves their ability to form reversible covalent bonds with diols, which can affect various biological processes. Specifically, this compound may interact with enzymes and receptors involved in metabolic pathways. The following mechanisms have been proposed:

- Enzyme Inhibition : The compound may inhibit proteasome activity, similar to other boronic acids like bortezomib, which is used in multiple myeloma treatment. This inhibition can lead to the accumulation of pro-apoptotic factors within cells, promoting apoptosis in cancerous tissues .

- Receptor Modulation : It may modulate receptor functions by binding to specific sites on proteins, altering their activity and downstream signaling pathways .

Biological Activities

Research has indicated several biological activities associated with this compound:

- Anticancer Activity : Studies show that boronic acids can induce apoptosis in cancer cells by inhibiting proteasomal degradation pathways. For example, compounds like bortezomib have been shown to be effective against multiple myeloma through similar mechanisms .

- Antibacterial Properties : Boronic acids have demonstrated antibacterial activity by disrupting bacterial cell wall synthesis and function. The specific interactions of this compound with bacterial enzymes require further investigation but suggest potential utility in developing new antibiotics .

- Antiviral Activity : Some boronic acid derivatives have shown promise as antiviral agents by inhibiting viral replication through interactions with viral proteases. The potential of this compound in antiviral applications remains an area for future research .

Case Studies

Several case studies have explored the biological effects of boronic acids:

- Bortezomib in Cancer Therapy : Bortezomib is a well-studied boronic acid that inhibits the proteasome, leading to increased apoptosis in multiple myeloma cells. Its mechanism has been compared to that of this compound, suggesting similar pathways may be exploited for therapeutic purposes .

- Boronic Acid Derivatives as Antibacterial Agents : Research has shown that modifications on boronic acids can enhance their antibacterial properties. The structural characteristics of this compound may provide insights into developing more effective antibacterial agents .

- Fluorescent Sensors : Boronic acids are also being investigated for their ability to act as sensors for diols. The binding affinity and specificity of this compound for various sugars could lead to applications in biosensing technologies .

Comparative Analysis

A comparison of this compound with other boronic acids reveals its unique properties:

| Compound | Main Activity | Mechanism |

|---|---|---|

| Bortezomib | Anticancer | Proteasome inhibition |

| Vaborbactam | Antibacterial | β-lactamase inhibition |

| This compound | Potential anticancer/antibacterial | Enzyme inhibition/receptor modulation |

Propriétés

IUPAC Name |

[5-amino-2-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19BN2O4/c1-12(2,3)19-11(16)15-7-8-4-5-9(14)6-10(8)13(17)18/h4-6,17-18H,7,14H2,1-3H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHFWXUSZRNSYRM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=CC(=C1)N)CNC(=O)OC(C)(C)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19BN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401168184 | |

| Record name | C-(1,1-Dimethylethyl) N-[(4-amino-2-boronophenyl)methyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401168184 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1217500-85-0 | |

| Record name | C-(1,1-Dimethylethyl) N-[(4-amino-2-boronophenyl)methyl]carbamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1217500-85-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | C-(1,1-Dimethylethyl) N-[(4-amino-2-boronophenyl)methyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401168184 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.